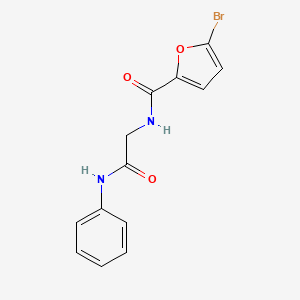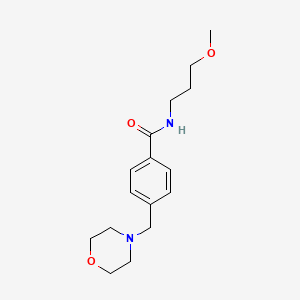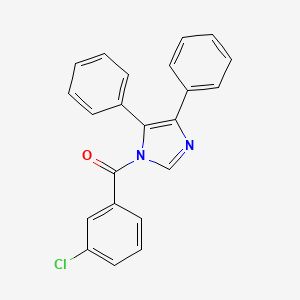![molecular formula C17H20N2O4S B5059834 N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPA, is a chemical compound that has gained significant attention in scientific research. MPA belongs to the class of sulfonamide-based compounds that exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which leads to a reduction in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and reducing the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, this compound has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
実験室実験の利点と制限
N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its ability to inhibit the activity of various enzymes and signaling pathways. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to explore the use of this compound as a chemotherapeutic agent for the treatment of cancer. Furthermore, future studies could investigate the potential use of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections.
合成法
The synthesis of N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the reaction between 4-aminobenzenesulfonamide and 4-methylbenzoyl chloride in the presence of triethylamine and methanol. The reaction mixture is then refluxed for several hours to obtain this compound in high yield and purity. The chemical structure of this compound is shown in Figure 1.
科学的研究の応用
N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Furthermore, this compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(24(21,22)16-6-4-3-5-7-16)15-10-8-14(9-11-15)17(20)18-12-13-23-2/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBHJXUPHMIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)

![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5059780.png)
![N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)
![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)
![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)